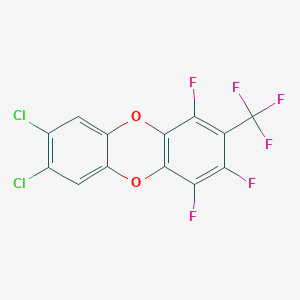
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is a synthetic organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable oxanthrene precursor. The process involves:
Halogenation: Introducing chlorine and fluorine atoms into the oxanthrene ring using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions.
Trifluoromethylation: Adding the trifluoromethyl group (CF₃) using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and the use of industrial-grade reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous solution or NH₃ in ethanol.
Major Products
Oxidation: Formation of oxanthrene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced oxanthrene derivatives.
Substitution: Formation of substituted oxanthrene compounds with new functional groups replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s halogenated structure may contribute to its activity as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 7,8-Dichloro-1,2,4-trifluoro-3-(trifluoromethyl)oxanthrene is unique due to its oxanthrene core, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C13H2Cl2F6O2 |
|---|---|
Molekulargewicht |
375.05 g/mol |
IUPAC-Name |
7,8-dichloro-1,2,4-trifluoro-3-(trifluoromethyl)dibenzo-p-dioxin |
InChI |
InChI=1S/C13H2Cl2F6O2/c14-3-1-5-6(2-4(3)15)23-12-10(18)8(16)7(13(19,20)21)9(17)11(12)22-5/h1-2H |
InChI-Schlüssel |
BSXSCYMDTFKVHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-7-(4-methylphenyl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11599846.png)
![5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11599851.png)
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11599854.png)
![N-cyclohexyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599858.png)
![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599865.png)
![propan-2-yl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599875.png)
![(6Z)-6-(furan-2-ylmethylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11599883.png)
![2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11599887.png)

![ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11599897.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599900.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11599901.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)
